molecular formula C26H36I2N4 B13786161 3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide CAS No. 90094-63-6

3,3'-Di(trimethylammoniummethyl)-1,2-(5,5'-diindolyl)ethane diiodide

Cat. No.: B13786161
CAS No.: 90094-63-6
M. Wt: 658.4 g/mol
InChI Key: RPUVTNHKVGJZLG-UHFFFAOYSA-L
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Description

3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is a quaternary ammonium salt derived from bisindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide typically involves the Mannich reaction. This reaction uses bisindoles as starting materials, which are then reacted with formaldehyde and trimethylamine to form the quaternary ammonium salt . The reaction conditions often include:

    Solvent: Dry dimethylformamide (DMF)

    Temperature: Room temperature (20°C)

    Reagents: N,N-dimethyl-methyleneimmonium chloride, methyl iodide

The final product is obtained by adding freshly distilled methyl iodide dropwise to the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial reactors for the Mannich reaction.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide undergoes several types of chemical reactions, including:

    Substitution Reactions: Common in quaternary ammonium salts.

    Oxidation and Reduction: Though less common, these reactions can modify the indole rings.

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles like hydroxide ions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Often involves reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction can lead to modified indole structures.

Scientific Research Applications

3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide exerts its effects involves its interaction with biological targets. The quaternary ammonium group allows it to interact with cell membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various pharmacological effects, including muscle relaxation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Di(trimethylammoniummethyl)-1H,6H-indolo[7,6-g]indole dimethylsulfate
  • Bis(5-indolyl)methane derivatives

Uniqueness

3,3’-Di(trimethylammoniummethyl)-1,2-(5,5’-diindolyl)ethane diiodide is unique due to its specific bisindole structure and the presence of quaternary ammonium groups.

Properties

CAS No.

90094-63-6

Molecular Formula

C26H36I2N4

Molecular Weight

658.4 g/mol

IUPAC Name

trimethyl-[[5-[2-[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]methyl]azanium;diiodide

InChI

InChI=1S/C26H36N4.2HI/c1-29(2,3)17-21-15-27-25-11-9-19(13-23(21)25)7-8-20-10-12-26-24(14-20)22(16-28-26)18-30(4,5)6;;/h9-16,27-28H,7-8,17-18H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RPUVTNHKVGJZLG-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)CCC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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